Isofezolac
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isofezolac is a member of pyrazoles and a ring assembly.
科学的研究の応用
Bioavailability Studies
Isofezolac, a non-steroid anti-inflammatory drug, has been studied for its bioavailability. Rocher, Henry, and Flouvat (1984) investigated its bioavailability both alone and in combination with aspirin or antacid in healthy volunteers. The study found that the bioavailability of isofezolac was not significantly modified in these combinations, despite slight decreases in plasma levels when paired with aspirin. The research highlighted that aluminum phosphate did not affect isofezolac's availability, and the drug demonstrated high plasma protein binding (99%) (Rocher, Henry, & Flouvat, 1984).
Pharmacokinetic Studies
Isofezolac's pharmacokinetics have been explored in the context of interaction with other drugs. Bannier et al. (2004) conducted a study focusing on the interaction between isofezolac and probenecid. The research demonstrated that co-administration of probenecid increased the maximum plasma concentration and the area under the curve (AUC) of isofezolac, suggesting a significant pharmacokinetic interaction between these drugs (Bannier et al., 2004).
Analytical Method Development
A specific high-performance liquid chromatography assay for isofezolac in plasma and urine has been developed, providing a method for precise drug quantification in biological fluids. This assay, designed by Bannier and Brazier (1980), offered a sensitive and specific way to measure isofezolac for pharmacokinetic studies (Bannier & Brazier, 1980).
Applications in Cancer Research
Isoxazole derivatives, a category to which isofezolac belongs, have been investigated for their potential in cancer treatment. Ananda et al. (2016) synthesized isoxazole derivatives and tested their antiproliferative properties in cancer cell lines. Their findings indicated that these compounds, including isofezolac derivatives, could be promising in the treatment of breast cancer, highlighting the potential application of isofezolac in oncology research (Ananda, S. S. Kumar, Hegde, & Rangappa, 2016).
特性
CAS番号 |
50270-33-2 |
---|---|
製品名 |
Isofezolac |
分子式 |
C23H18N2O2 |
分子量 |
354.4 g/mol |
IUPAC名 |
2-(2,4,5-triphenylpyrazol-3-yl)acetic acid |
InChI |
InChI=1S/C23H18N2O2/c26-21(27)16-20-22(17-10-4-1-5-11-17)23(18-12-6-2-7-13-18)24-25(20)19-14-8-3-9-15-19/h1-15H,16H2,(H,26,27) |
InChIキー |
LZRDDINFIHUVCX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(N(N=C2C3=CC=CC=C3)C4=CC=CC=C4)CC(=O)O |
正規SMILES |
C1=CC=C(C=C1)C2=C(N(N=C2C3=CC=CC=C3)C4=CC=CC=C4)CC(=O)O |
melting_point |
200.0 °C |
その他のCAS番号 |
50270-33-2 |
同義語 |
isofezolac LM 22102 LM-22102 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。